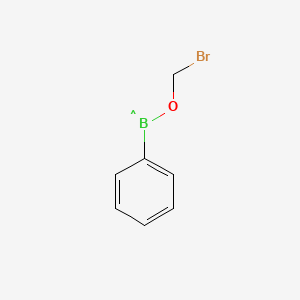
2-Methylidenethiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidenethiirane is an organic compound with the molecular formula C3H4S. It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of a methylene group (CH2) attached to the thiirane ring, making it a unique structure in the realm of sulfur-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylidenethiirane can be synthesized through various methods. One common approach involves the reaction of methylene iodide with sodium sulfide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired thiirane compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylidenethiirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the methylene group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiirane derivatives.
Applications De Recherche Scientifique
2-Methylidenethiirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methylidenethiirane involves its reactivity with nucleophiles. The methylene group and the sulfur atom in the thiirane ring are both reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry and biological studies to understand reaction mechanisms and develop new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiirane: The parent compound without the methylene group.
2-Methylthiirane: A similar compound with a methyl group instead of a methylene group.
Oxirane: The oxygen analog of thiirane.
Uniqueness
2-Methylidenethiirane is unique due to the presence of the methylene group, which imparts different reactivity compared to other thiirane derivatives. This makes it a valuable compound in synthetic chemistry and various applications.
Propriétés
Numéro CAS |
64251-85-0 |
|---|---|
Formule moléculaire |
C3H4S |
Poids moléculaire |
72.13 g/mol |
Nom IUPAC |
2-methylidenethiirane |
InChI |
InChI=1S/C3H4S/c1-3-2-4-3/h1-2H2 |
Clé InChI |
BTOWYENYYXRZMV-UHFFFAOYSA-N |
SMILES canonique |
C=C1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




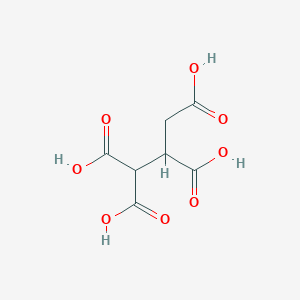
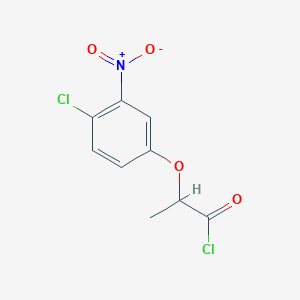
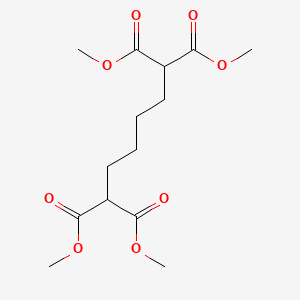
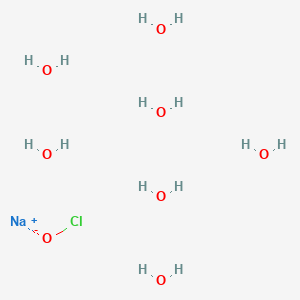



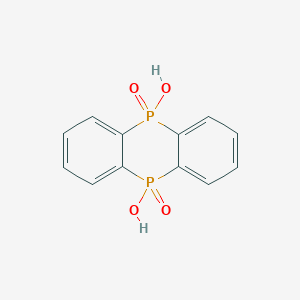
![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
